4-(3-Trifluoromethyl-phenoxy)-phenol
Description
Properties
Molecular Formula |
C13H9F3O2 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8,17H |
InChI Key |
QBUZGHPDFUNKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Fluorophenoxy)phenol (CAS 1524-19-2)
- Structure: Differs by replacing the -CF₃ group with a fluorine atom at the para position of the phenoxy ring.
- Electronic Properties: The fluorine atom is less electron-withdrawing than -CF₃, leading to a higher HOMO-LUMO gap (indicative of reduced charge-transfer efficiency) compared to 4-(3-Trifluoromethyl-phenoxy)-phenol .
- Physical Properties : Melting point (85–88°C) and solubility in organic solvents are lower than expected for the trifluoromethyl analog due to reduced molecular symmetry and polarity .
3-Trifluoromethylphenol (CAS 98-17-9)
- Structure : A single benzene ring with -CF₃ and -OH groups at meta positions.
- Reactivity: The absence of a phenoxy bridge limits conjugation, resulting in weaker nonlinear optical (NLO) properties compared to this compound. Quantum calculations show a smaller dipole moment (2.1 D vs. >4 D in extended π-systems) .
4-Chloro-3-(trifluoromethyl)phenol (CAS 37900-81-5)
- Structure : Combines -CF₃ and -Cl substituents on the same ring.
- Electronic Effects: The -Cl group introduces moderate electron withdrawal, but the overall effect is less pronounced than -CF₃. HOMO-LUMO gaps are intermediate between fluorinated and trifluoromethylated analogs .
Nonlinear Optical (NLO) Properties
Compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (Evidences 1–8) provide a benchmark for NLO performance in phenolic derivatives:
- Third-Order Susceptibility (χ³): 2.89 × 10⁻⁶ cm²/W (nonlinear refractive index) and 4.044 × 10⁻¹ cm/W (nonlinear absorption coefficient) were reported, attributed to extended π-conjugation and intramolecular charge transfer (ICT) .
- Comparison: this compound is expected to exhibit stronger NLO properties due to the -CF₃ group’s electron-withdrawing effect, which enhances ICT. Theoretical models predict a 20–30% increase in hyperpolarizability (γ) compared to non-fluorinated analogs .
Physicochemical and Application-Based Comparison
Key Research Findings and Trends
Synthetic Accessibility: The synthesis of 3-Trifluoromethylphenol via nitration and diazotization (yield >80%) suggests scalable routes for this compound .
Market Potential: The global market for trifluoromethyl-containing phenols (e.g., 4-(Trifluoromethylthio)phenol) is projected to grow at 10% CAGR through 2030, driven by demand in drug development and fluorinated polymers .
Thermal Stability: The -CF₃ group increases decomposition temperatures by ~50°C compared to non-fluorinated analogs, critical for high-temperature applications .
Preparation Methods
Base-Mediated Etherification
The most direct method involves reacting 4-hydroxyphenol with 1-chloro-3-(trifluoromethyl)benzene under strongly basic conditions. The electron-withdrawing trifluoromethyl group activates the chloroarene for nucleophilic attack by the deprotonated phenol.
Procedure:
-
Reactants :
-
4-Hydroxyphenol (1.0 equiv)
-
1-Chloro-3-(trifluoromethyl)benzene (1.2 equiv)
-
-
Base : KOH (3.0 equiv)
-
Solvent : Dimethylsulfoxide (DMSO)
Key Data :
Mechanism :
-
Deprotonation of 4-hydroxyphenol by KOH forms a phenoxide ion.
-
Phenoxide attacks the electron-deficient carbon adjacent to the chloro group in 1-chloro-3-(trifluoromethyl)benzene.
Challenges :
-
Bis-alkylation of hydroquinone (4-hydroxyphenol) may occur.
-
Solution : Use a mono-protected hydroquinone (e.g., 4-methoxyphenol) to limit reactivity.
Protection-Deprotection Strategy
Methyl Protection
To prevent undesired side reactions, one hydroxyl group of hydroquinone is protected as a methyl ether before coupling.
Procedure:
-
Protection :
-
Coupling :
-
Deprotection :
Key Data :
Diazotization-Coupling Approach
Synthesis of 3-Trifluoromethylphenol
3-Trifluoromethylphenol, a key intermediate, is synthesized via diazotization of 3-trifluoromethylaniline:
Coupling with 4-Hydroxyphenol
The synthesized 3-trifluoromethylphenol is then coupled with 4-iodophenol via Ullmann reaction:
Procedure:
-
Reactants :
-
4-Iodophenol (1.0 equiv)
-
3-Trifluoromethylphenol (1.2 equiv)
-
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : Cs₂CO₃
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| SNAr (Unprotected) | Simple, one-pot | Bis-alkylation risk | 82–87% | Moderate |
| Protection-Deprotection | High selectivity | Additional steps | 80–85% | High |
| Diazotization-Ullmann | Uses inexpensive catalysts | Multi-step, longer reaction time | 75–80% | Low |
Industrial-Scale Considerations
Solvent and Base Optimization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Trifluoromethyl-phenoxy)-phenol, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-trifluoromethylphenol with a halogenated phenol derivative (e.g., 4-fluorophenol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and trifluoromethyl group integration.
- HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) and molecular ion detection.
- FT-IR to identify phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. How should researchers handle stability and storage of this compound during experiments?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Conduct stability tests under experimental conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using HPLC to monitor degradation products. Avoid exposure to acidic environments, as the trifluoromethylphenoxy group may hydrolyze .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. DMSO), catalyst loading (e.g., Pd/C for coupling reactions), and temperature. For example, a central composite design revealed that 90°C in DMF with 5 mol% CuI increases yield to 78% compared to traditional methods. Kinetic studies (monitored via GC-MS) help identify rate-limiting steps .
Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density around the trifluoromethyl group, explaining its electron-withdrawing effects on the phenol ring. Molecular dynamics simulations (AMBER force field) assess solvation dynamics and interactions with biological targets (e.g., enzyme active sites) .
Q. How does the trifluoromethyl group influence the compound’s biological activity in medicinal chemistry applications?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ~3.2) and metabolic stability. Evaluate via:
- In vitro assays : CYP450 inhibition screening (human liver microsomes) to assess metabolic resistance.
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases IC₅₀ < 1 µM). Comparative studies with non-fluorinated analogs show a 10-fold increase in potency .
Q. What strategies are used to resolve contradictions in reported reactivity data for trifluoromethylphenolic compounds?
- Methodological Answer : Cross-validate experimental conditions (e.g., solvent purity, oxygen-free environments) and employ advanced characterization like X-ray crystallography (SHELXL software ) to confirm stereoelectronic effects. Meta-analyses of published kinetic data using multivariate regression can identify outliers due to procedural variability .
Q. How can crystallographic analysis elucidate the solid-state behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs reveals intermolecular interactions (e.g., O-H···O hydrogen bonds, π-stacking of aromatic rings). Thermal analysis (DSC/TGA) correlates crystal packing with melting points (observed mp 145–148°C) and thermal decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
